Imidazo[1,2-A]pyridine-8-carbaldehyde
Overview
Description
Imidazo[1,2-a]pyridine-8-carbaldehyde (IPC) is an organic compound that belongs to the class of imidazopyridine derivatives. It is a colorless solid with a molecular formula of C7H6N2O and a molecular weight of 134.14 g/mol. IPC is a versatile compound that has been used in a variety of applications, ranging from pharmaceuticals to materials science. It has been studied extensively for its potential therapeutic and industrial applications.
Scientific Research Applications
Synthesis Techniques
Imidazo[1,2-a]pyridines have been synthesized through various methods, demonstrating their versatility in organic chemistry. For instance, Mohan et al. (2013) reported aqueous syntheses of methylimidazo[1,2-a]pyridines without any deliberate addition of catalyst, while also exploring silver-catalyzed aminooxygenation (Mohan, Rao, & Adimurthy, 2013). Bagdi et al. (2015) achieved the synthesis of 2-triazolyl imidazo[1,2-a]pyridines through a one-pot three-component reaction using nano copper oxide as a click-catalyst (Bagdi, Basha, & Khan, 2015).
Biological Activity
The imidazo[1,2-a]pyridine derivatives have shown significant biological activity. Ladani et al. (2009) synthesized 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde and its derivatives, assessing their antimicrobial properties (Ladani, Tala, Akbari, Dhaduk, & Joshi, 2009). Goel, Luxami, and Paul (2016) highlighted the anticancer activities of imidazo[1,2-a]pyridine, suggesting its potential as a novel anticancer agent (Goel, Luxami, & Paul, 2016).
Chemical Modifications and Applications
The modification of imidazo[1,2-a]pyridine-8-carbaldehyde for different applications has been a focus of several studies. For example, Céard et al. (2002) prepared stereoisomers of imidazo[1,2-a]pyridine gem-amido vinyl sulfoxides and vinyl sulfones, exploring the influence of the sulfur oxidation degree on the reaction's stereoselectivity (Céard, Vivier, Roche, & Madesclaire, 2002). Bakhta et al. (2019) synthesized a series of imidazo[1,2-a]pyridinylpropenenitriles via Suzuki–Miyaura and Knoevenagel reactions, highlighting environmentally friendly procedures (Bakhta, Kabri, Crozet, Nedjar-Kolli, & Vanelle, 2019).
Safety and Hazards
Imidazo[1,2-A]pyridine-8-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Imidazo[1,2-A]pyridine-8-carbaldehyde and related compounds have a wide range of applications in medicinal chemistry and material science . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . Future research may focus on developing more efficient synthesis methods and exploring new applications of these compounds.
Mechanism of Action
Target of Action
Imidazo[1,2-A]pyridine-8-carbaldehyde is a derivative of imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridine derivatives have been designed as dual-target inhibitors of abcb1 and abcg2 , suggesting potential targets for this compound.
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been used in the development of covalent inhibitors , suggesting that this compound may affect pathways involving protein modification.
Pharmacokinetics
The compound is a solid at room temperature and is stored in an inert atmosphere at 2-8°c , suggesting that it may have specific storage and handling requirements that could impact its bioavailability.
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown significant anti-cancer activities , suggesting that this compound may have similar effects.
Action Environment
The compound is stored in an inert atmosphere at 2-8°c , suggesting that it may be sensitive to environmental conditions such as temperature and oxygen levels.
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-A]pyridine-8-carbaldehyde plays a crucial role in biochemical reactions. It is involved in radical reactions for the direct functionalization of imidazo[1,2-A]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The nature of these interactions involves the formation of covalent bonds with enzymes, proteins, and other biomolecules .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to induce cellular senescence .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been utilized as the core backbone for the development of covalent inhibitors .
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-8-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-7-2-1-4-10-5-3-9-8(7)10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRSZEFZHMVGRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451167 | |
Record name | IMIDAZO[1,2-A]PYRIDINE-8-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136117-74-3 | |
Record name | IMIDAZO[1,2-A]PYRIDINE-8-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[1,2-a]pyridine-8-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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